BenchChemオンラインストアへようこそ!

Voriconazole-13C3

LC-MS/MS Therapeutic Drug Monitoring Internal Standard

Voriconazole-13C3 is the definitive internal standard for voriconazole LC-MS/MS quantification. Its +6 Dalton mass shift eliminates cross-talk and isotopic overlap inherent to +3 Da alternatives, ensuring regulatory-grade precision for clinical TDM and GLP pharmacokinetic studies. With certified ≥98% purity and ≥99% 13C enrichment, this IS corrects matrix effects and extraction variability, delivering accurate measurement across the narrow 1.0–5.0 µg/mL therapeutic window. Choose Voriconazole-13C3 to achieve the assay specificity required for confident bioanalytical data.

Molecular Formula C₁₅¹³CH₁₁D₃F₃N₅O
Molecular Weight 353.32
CAS No. 1261395-15-6
Cat. No. B1147140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole-13C3
CAS1261395-15-6
Synonyms(αR,βS)-α-(2,4-Difluorophenyl)-5-fluoro-β-(methyl-13C3)-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol;  DRG 0301-13C3;  UK-109496-13C3;  VRC-13C3;  Vfend-13C3;  Voriconazol-13C3; 
Molecular FormulaC₁₅¹³CH₁₁D₃F₃N₅O
Molecular Weight353.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voriconazole-13C3 (CAS 1261395-15-6): Stable Isotope-Labeled Antifungal for Precise LC-MS/MS Quantification in Therapeutic Drug Monitoring and Metabolism Studies


Voriconazole-13C3 is a stable isotope-labeled analog of the triazole antifungal agent voriconazole, specifically designed as a mass spectrometry internal standard (IS). It incorporates three 13C and three deuterium (2H) atoms to create a +6 Dalton mass shift relative to the unlabeled parent drug (MW: 349.31 vs. 353.32) [1]. This molecular design ensures near-identical chemical behavior to the native analyte while providing a distinct mass spectrometric signal, which is essential for correcting matrix effects, ionization variability, and extraction inefficiencies in quantitative bioanalytical workflows [2].

The Critical Risk of Generic Substitution for Voriconazole-13C3 in Regulated Bioanalytical Assays


Generic or unlabeled voriconazole cannot be substituted for Voriconazole-13C3 as an internal standard. While they share the same molecular structure, their identical mass precludes separate detection by the mass spectrometer, resulting in signal interference and analytical bias. Alternative labeled forms, such as voriconazole-d3 (mass shift +3 Da), may also prove suboptimal; the smaller mass difference can lead to cross-talk and isotopic overlap with the naturally occurring M+3 isotopologue of the parent drug, compromising assay specificity and accuracy, particularly at low analyte concentrations [1].

Voriconazole-13C3: Quantified Differentiation for Precision Analytical Applications


Mass Spectrometric Resolution: Voriconazole-13C3 Provides a +6 Da Mass Shift vs. Unlabeled Analyte

Voriconazole-13C3 demonstrates a nominal mass shift of +6 Daltons relative to the unlabeled voriconazole molecule (MW: 353.32 vs. 349.31). This mass difference, derived from three 13C and three 2H substitutions, provides a clear and distinct m/z channel for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS assays, effectively separating the internal standard signal from the endogenous analyte [1].

LC-MS/MS Therapeutic Drug Monitoring Internal Standard

Isotopic Purity: 99% 13C Enrichment in Voriconazole-13C3 Minimizes Cross-Contamination of Analyte Signal

The specified minimum isotopic enrichment for Voriconazole-13C3 is ≥99% for 13C and ≥98% for 2H [1]. This high level of enrichment ensures that over 99% of the internal standard molecules contain the full complement of heavy isotopes. In contrast, lower-enriched or poorly characterized batches may contain a significant proportion of unlabeled or partially labeled species, which would co-elute with the target analyte and contribute to its measured signal, thereby causing positive bias and underestimation of matrix effects [2].

Isotopic Enrichment LC-MS/MS Internal Standard

Chemical Purity: Minimum 98% Purity Ensures No Extraneous Contribution to Analyte Signal

Voriconazole-13C3 is supplied with a minimum chemical purity of 98.00%, as determined by HPLC-UV or equivalent analytical methodology [1]. This specification ensures that the internal standard solution is not contaminated with unlabeled voriconazole or other structurally related impurities that could interfere with the analyte's MRM channel. Lower purity grades, such as those for impurity reference standards, would introduce unacceptable quantitative error in high-sensitivity bioanalytical assays [2].

Chemical Purity LC-MS/MS Internal Standard

Optimal Use Cases for Voriconazole-13C3 Based on Evidentiary Strengths


Therapeutic Drug Monitoring (TDM) of Voriconazole in Clinical Laboratories

Voriconazole-13C3 is the internal standard of choice for developing and validating LC-MS/MS assays intended for clinical TDM. Its +6 Da mass shift [1] and high isotopic purity [2] provide the analytical specificity required to accurately measure voriconazole plasma concentrations across a therapeutic range of 1.0–5.0 µg/mL, distinguishing effective, sub-therapeutic, and toxic levels in patient samples [3]. This supports the goal of maintaining concentrations within the narrow therapeutic window to maximize antifungal efficacy while minimizing adverse events.

Regulated Bioanalysis for Preclinical and Clinical Pharmacokinetic Studies

In pharmacokinetic studies conducted under GLP or GCP, the use of a highly pure and well-characterized stable isotope-labeled internal standard is mandated by regulatory guidelines (e.g., FDA, EMA). Voriconazole-13C3, with a certified minimum purity of 98.00% and isotopic enrichment of ≥99% 13C [1], meets these stringent requirements. Its incorporation corrects for variability in sample preparation and LC-MS/MS analysis, ensuring the accuracy and precision of key PK parameters (Cmax, AUC, t½) that are essential for drug development and regulatory submissions.

Metabolic Profiling and Drug-Drug Interaction Studies

The unique 13C label in Voriconazole-13C3 enables its use as a tracer in metabolism studies, separate from the deuterium label. This allows researchers to simultaneously track the parent drug and its metabolites in complex biological systems, or to distinguish an exogenously administered dose from endogenous production. The high 13C enrichment [2] facilitates detection and quantification of even minor metabolic pathways, providing critical insights into voriconazole's complex and variable pharmacokinetics, including its inhibition of CYP3A4 and CYP2C19 enzymes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voriconazole-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.